molecular formula C32H32N2O12 B107331 o-Cresolphthalein complexone CAS No. 2411-89-4

o-Cresolphthalein complexone

Cat. No. B107331
CAS RN: 2411-89-4
M. Wt: 636.6 g/mol
InChI Key: IYZPEGVSBUNMBE-UHFFFAOYSA-N
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Description

O-Cresolphthalein Complexone (OCPC) is a pH indicator dye commonly used for the calorimetric determination of calcium in serum .


Synthesis Analysis

The synthesis of OCPC involves the reaction of calcium ions (Ca2+) with OCPC to form an intense violet colored complex . This reaction occurs under alkaline conditions . The reaction is convenient, highly sensitive, and stable .


Molecular Structure Analysis

The molecular formula of OCPC is C32H32N2O12 . It forms both 1:1 and 2:1 complexes with calcium, with the 1:1 complex predominating at low calcium concentrations .


Chemical Reactions Analysis

In the OCPC assay, calcium ions react with OCPC in an alkaline solution to form a violet-colored complex . The absorbance of this complex is measured at 575 nm . The increase in absorbance is directly proportional to the calcium concentration in the sample .


Physical And Chemical Properties Analysis

OCPC is a solid with a molecular weight of 636.62 . It is insoluble in water but soluble in ethanol .

Scientific Research Applications

Complexometric Titration Indicator

o-Cresolphthalexon is widely used as an indicator in complexometric titrations . It is particularly effective for the titration of alkaline earth metals like magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba). The compound is colorless at pH 11 but turns pink in the presence of these metals, providing a clear visual endpoint for the titration process.

Serum Calcium Determination

In clinical chemistry, o-Cresolphthalexon is utilized in auto-analyzers to determine serum calcium levels . This application is crucial for diagnosing and monitoring disorders related to calcium metabolism, such as hypercalcemia and hypocalcemia.

Biological Sample Analysis

The compound is employed in assays to measure total calcium concentration in various biological samples, including tissue homogenates and cell lysates . This is essential for research in cellular physiology and biochemistry, where calcium plays a significant role in numerous cellular processes.

Polymer Synthesis

Researchers have explored the use of o-Cresolphthalexon in the synthesis of certain polymers . The compound can act as a building block in polymer chains, potentially leading to materials with unique properties such as enhanced durability or specific color responses to stimuli.

Mechanism of Action

Target of Action

o-Cresolphthalexon, also known as o-Cresolphthalein complexone, is primarily used as a pH indicator dye in titrations . Its primary target is the calcium ions present in the solution . Calcium plays a crucial role in various biological processes, including muscle contraction, nerve impulse transmission, and blood clotting .

Mode of Action

The compound interacts with its target, calcium ions, to form a complex . This interaction results in a change in the color of the solution, which is used to estimate the concentration of calcium ions . The solution is colorless below pH 8.2 and turns purple above pH 9.8 .

Biochemical Pathways

For instance, abnormal calcium levels can indicate disorders related to bone metabolism, kidney function, or parathyroid gland function .

Pharmacokinetics

It is known to be insoluble in water but soluble in ethanol . This solubility profile can affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of o-Cresolphthalexon’s action is the formation of a colored complex with calcium ions. This color change is used to estimate the concentration of calcium in the solution . In a medical context, this can help in diagnosing and monitoring conditions related to calcium metabolism .

Action Environment

The action of o-Cresolphthalexon is influenced by the pH of the environment. The compound is colorless in solutions with a pH below 8.2 and turns purple in solutions with a pH above 9.8 . Therefore, the accuracy of calcium estimation using o-Cresolphthalexon can be affected by factors that alter the pH of the solution.

Safety and Hazards

When handling OCPC, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

OCPC has been used to derive polyamides and polyimides, and to colorimetrically estimate calcium in serum . It could be useful in in-vitro bioassays to estimate changes in Ca2+ concentration . The utility and limitations of an OCPC + 8HQ assay for analyzing Ca2+ from bioassays in culture medium have been investigated .

properties

IUPAC Name

2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C32H32N2O12/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
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InChI Key

IYZPEGVSBUNMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O
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Molecular Formula

C32H32N2O12
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Related CAS

62698-54-8 (tetra-hydrochloride salt)
Record name 2-Cresolphthalexon
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DSSTOX Substance ID

DTXSID5062392
Record name Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Molecular Weight

636.6 g/mol
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Physical Description

Light brown powder; [Aldrich MSDS]
Record name 2-Cresolphthalexon
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Product Name

Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-

CAS RN

2411-89-4
Record name o-Cresolphthalein complexone
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Record name Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name 1,3-dihydro-3-oxoisobenzofuran-1-ylidenebis(6-hydroxy-5-methyl-m-phenylenemethylenenitrilo)tetra-acetic acid
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Record name O-CRESOLPHTHALEIN COMPLEXONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does o-cresolphthalein complexone interact with calcium?

A1: o-Cresolphthalein complexone forms a stable, colored complex with calcium ions [, , , , , , ]. This complexation reaction is the basis for its use in colorimetric assays for calcium determination.

Q2: What is the significance of this complexation for analytical purposes?

A2: The intensity of the color produced is directly proportional to the concentration of calcium ions in the sample [, , ]. This allows for quantitative determination of calcium using spectrophotometry, relating absorbance to concentration via a calibration curve.

Q3: What is the molecular formula and weight of o-cresolphthalein complexone?

A3: The molecular formula of o-cresolphthalein complexone is C32H32N2O12, and its molecular weight is 636.58 g/mol.

Q4: Are there spectroscopic data available for o-cresolphthalein complexone?

A4: Yes, the o-cresolphthalein complexone-calcium complex exhibits an absorption maximum at around 570 nm [, , , , ]. This specific wavelength is used for spectrophotometric measurements in calcium assays.

Q5: How stable is o-cresolphthalein complexone reagent?

A5: The stability of o-cresolphthalein complexone reagent can be a limiting factor. While some formulations demonstrate stability for up to a week [], others require daily preparation []. Research has focused on improving reagent stability for enhanced practicality in laboratory settings.

Q6: What factors can affect the stability of o-cresolphthalein complexone reagent?

A6: Factors such as pH, temperature, and exposure to light can impact reagent stability [, ].

Q7: Does o-cresolphthalein complexone exhibit any catalytic properties?

A7: o-Cresolphthalein complexone itself is not known to possess catalytic properties. Its primary function is as a complexing agent for analytical purposes.

Q8: Has computational chemistry been applied to study o-cresolphthalein complexone?

A8: There is limited information available regarding the application of computational chemistry and modeling specifically for o-cresolphthalein complexone within the provided research articles.

Q9: How does the structure of o-cresolphthalein complexone contribute to its calcium binding affinity?

A9: The tetracarboxylic acid groups within the o-cresolphthalein complexone structure play a crucial role in chelating calcium ions []. Modifications to these groups could significantly impact its binding affinity.

Q10: What strategies have been explored to improve the stability of o-cresolphthalein complexone reagents?

A10: Researchers have developed a new colorimetric assay using a novel chromogenic tetracarboxylic acid chelating agent with improved linearity, accuracy, stability, and a lower working pH compared to o-cresolphthalein complexone [].

Q11: Is there information available on the SHE regulations for o-cresolphthalein complexone?

A11: The provided research articles primarily focus on analytical applications and do not provide details on specific SHE regulations for o-cresolphthalein complexone.

A11: These aspects are not directly relevant to o-cresolphthalein complexone, as it is primarily used as an in vitro analytical reagent and not a therapeutic agent.

Q12: What analytical methods utilize o-cresolphthalein complexone for calcium determination?

A12: o-Cresolphthalein complexone is commonly employed in spectrophotometric methods for calcium measurement [, , , , , , , , ]. These methods rely on the relationship between the absorbance of the o-CPC-calcium complex and the calcium concentration.

Q13: Are there alternative methods for calcium determination besides those using o-cresolphthalein complexone?

A13: Yes, alternative methods include atomic absorption spectrophotometry (AAS) [, , ], the Arsenazo-III method [], amylase enzymatic method [], and inductively coupled plasma emission spectroscopy [].

Q14: Why might one choose o-cresolphthalein complexone over other methods for calcium determination?

A14: o-Cresolphthalein complexone-based methods are often preferred for their simplicity, cost-effectiveness, and suitability for automated analysis [, , , ].

Q15: What are the limitations of using o-cresolphthalein complexone in calcium assays?

A15: o-Cresolphthalein complexone methods can be susceptible to interferences from substances like hemoglobin, bilirubin, and magnesium [, , , , ]. These interferences need to be considered during method development and validation.

A15: These aspects are not directly applicable to o-cresolphthalein complexone due to its primary use as an in vitro analytical reagent.

Q16: How has o-cresolphthalein complexone contributed to cross-disciplinary research?

A16: o-Cresolphthalein complexone has found applications in various disciplines such as clinical chemistry [, , , , , , , , ], environmental science [], and materials science [, ] due to its ability to quantify calcium.

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